3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea
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Overview
Description
3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea typically involves the reaction of 2-(1,3-thiazol-4-yl)ethylamine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of agrochemicals and photographic sensitizers
Mechanism of Action
The mechanism of action of 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Known for its antimicrobial and anticancer activities.
4-methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiazole-5-carboxylic acid: Investigated for its potential as an anti-inflammatory agent
Uniqueness
3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1602408-41-2 |
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Molecular Formula |
C7H11N3S2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
1-methyl-3-[2-(1,3-thiazol-4-yl)ethyl]thiourea |
InChI |
InChI=1S/C7H11N3S2/c1-8-7(11)9-3-2-6-4-12-5-10-6/h4-5H,2-3H2,1H3,(H2,8,9,11) |
InChI Key |
DTJKZBMLOCMBMX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NCCC1=CSC=N1 |
Purity |
95 |
Origin of Product |
United States |
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